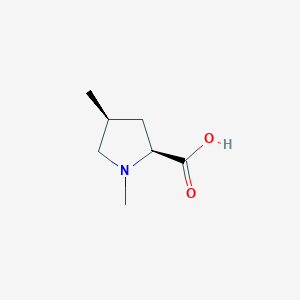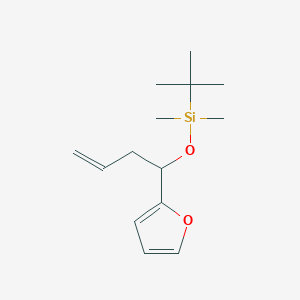
1-(Tert-butyldimethylsilyloxy)-1-(furan-2-yl)-but-3-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tert-butyldimethylsilyloxy)-1-(furan-2-yl)-but-3-ene is an organic compound that features a furan ring and a silyl ether group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butyldimethylsilyloxy)-1-(furan-2-yl)-but-3-ene typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the silyl ether group: This step involves the reaction of the furan derivative with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine.
Formation of the but-3-ene moiety: This can be accomplished through various methods, including Wittig reactions or cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Tert-butyldimethylsilyloxy)-1-(furan-2-yl)-but-3-ene can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The double bond in the but-3-ene moiety can be reduced to form the corresponding alkane.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Hydrogenation can be performed using catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base to substitute the silyl ether group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the double bond can yield the corresponding alkane.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives may have biological activity and could be investigated for potential therapeutic applications.
Medicine: The compound could be used in the development of new drugs or as a precursor for active pharmaceutical ingredients.
Industry: It may find applications in the production of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(Tert-butyldimethylsilyloxy)-1-(furan-2-yl)-but-3-ene would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biological pathways. The silyl ether group can protect reactive sites during chemical reactions, allowing for selective transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Trimethylsilyloxy)-1-(furan-2-yl)-but-3-ene: Similar structure but with a trimethylsilyl group instead of a tert-butyldimethylsilyl group.
1-(Tert-butyldimethylsilyloxy)-1-(thiophen-2-yl)-but-3-ene: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
1-(Tert-butyldimethylsilyloxy)-1-(furan-2-yl)-but-3-ene is unique due to the combination of the furan ring and the silyl ether group, which imparts specific reactivity and stability to the compound. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H24O2Si |
|---|---|
Molekulargewicht |
252.42 g/mol |
IUPAC-Name |
tert-butyl-[1-(furan-2-yl)but-3-enoxy]-dimethylsilane |
InChI |
InChI=1S/C14H24O2Si/c1-7-9-13(12-10-8-11-15-12)16-17(5,6)14(2,3)4/h7-8,10-11,13H,1,9H2,2-6H3 |
InChI-Schlüssel |
WWKRURBFKHWENK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC(CC=C)C1=CC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


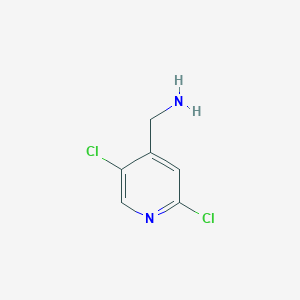
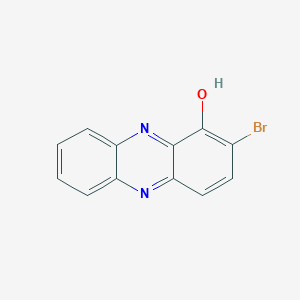
![[Ethyl-(3-methoxy-benzyl)-amino]-acetic acid](/img/structure/B15052401.png)
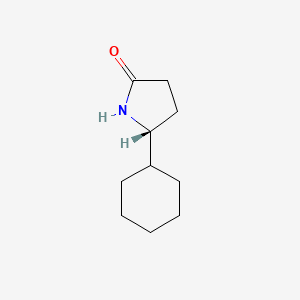
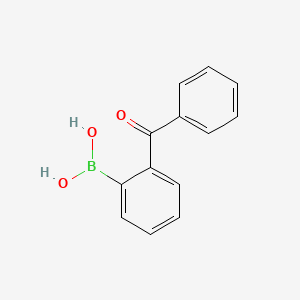

![9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate](/img/structure/B15052440.png)
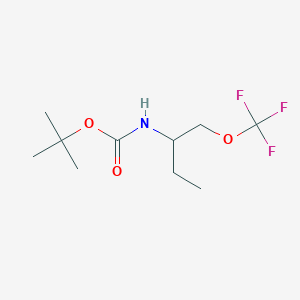
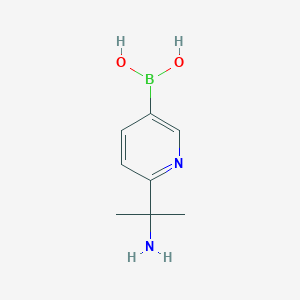
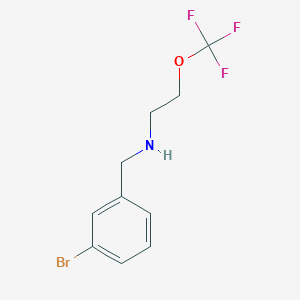

![1,3,5,7-tetramethyl-6H-imidazo[4,5-f]benzimidazol-1-ium](/img/structure/B15052462.png)
![((3R,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B15052480.png)
